molecular formula C12H10FNO2S B8591075 Ethyl 2-(2-fluorophenyl)-1,3-thiazole-5-carboxylate

Ethyl 2-(2-fluorophenyl)-1,3-thiazole-5-carboxylate

Cat. No.: B8591075
M. Wt: 251.28 g/mol
InChI Key: HDYOHTMJAOFCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-fluorophenyl)-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C12H10FNO2S and its molecular weight is 251.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10FNO2S

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl 2-(2-fluorophenyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3

InChI Key

HDYOHTMJAOFCSG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C2=CC=CC=C2F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Tetrakis(triphenylphosphine)palladium (0) (0.58 g, 0.5 mmol), and a degassed solution of 2.0M Na2CO3 (10 mL) are added to a degassed solution of ethyl 2-bromo-1,3-thiazole-5-carboxylate (1.18 g, 5.0 mmol) and 2-fluorophenylboronic acid (0.77 g, 5.5 mmol) in DME (10 mL). The resulting suspension is stirred under argon at 80° C. for 4 hr. The reaction mixture is cooled, diluted with EtOAc, and then washed with two portions of 1.0 M NaOH, then one portion of brine. The combined organic phases are concentrated in vacuo, and the resulting oil purified with flash chromatography to give ethyl 2-(2-fluorophenyl)-1,3-thiazole-5-carboxylate. Yield 37%. HRMS (FAB) calculated for C12H10FNO2S+H 252.0495, found 252.0496.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.18 g
Type
reactant
Reaction Step Two
Quantity
0.77 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.58 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

Tetrakis(triphenylphosphine)palladium (O) (0.58 g, 0.5 mmol), and a degassed solution of 2.0M Na2CO3 (10 mL) are added to a degassed solution of 2-bromo-1,3-thiazole-5-carboxylic ethyl ester (1.18 g, 5.0 mmol) and 2-fluorophenylboronic acid (0.77 g, 5.5 mmol) in DME (10 mL). The resulting suspension is stirred under argon at 80° C. for 4 hours. The reaction mixture is cooled, diluted with EtOAc, and then washed with two portions of 1.0 M NaOH, then one portion of brine. The combined organic phases are concentrated in vacuo and the resulting oil purified with flash chromatography. Yield 37%. HRMS (FAB) calculated for C12H10FNO2S+H 252.0495, found 252.0496.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.18 g
Type
reactant
Reaction Step Two
Quantity
0.77 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.58 g
Type
catalyst
Reaction Step Two

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